2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Description
2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C22H19NO6 and its molecular weight is 393.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is involved in the synthesis of novel heterocyclic compounds, as illustrated by the work of Fujimori et al. (1986), who synthesized methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its furan analogues, demonstrating the utility of similar structures in obtaining new heterocyclic compounds with potential applications in medicinal chemistry and material science Fujimori et al., 1986. Bacchi et al. (2005) extended this approach by utilizing oxidative carbonylation conditions to synthesize various derivatives, indicating the versatility of such frameworks in chemical synthesis Bacchi et al., 2005.
Crystal Structure and DFT Studies
The crystal structure and Hirshfeld surface analysis of a related compound were detailed by Filali Baba et al. (2019), providing insight into the molecular interactions and stability of such compounds. This research contributes to our understanding of the structural characteristics crucial for the design of new molecules with desired properties Filali Baba et al., 2019.
Bioreductive Activation for Pro-drug Development
Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones through a process involving Curtius rearrangement, leading to compounds that have potential applications as pro-drugs for targeting hypoxic solid tumors. This indicates the compound's relevance in developing therapeutic agents that can be activated in specific pathological conditions Berry et al., 1997.
Pharmacological Applications and Analgesic Properties
Further exploration into the pharmacological potential of related structures was conducted by Ukrainets et al. (2016), who synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. Their research highlighted how bioisosteric replacements could enhance the analgesic properties of these compounds, suggesting the utility of such chemical modifications in designing more effective pain management therapies Ukrainets et al., 2016.
properties
IUPAC Name |
(2-oxooxolan-3-yl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-2-27-15-9-7-14(8-10-15)23-13-18(16-5-3-4-6-17(16)20(23)24)21(25)29-19-11-12-28-22(19)26/h3-10,13,19H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAAGGSOIHJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxotetrahydrofuran-3-yl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate |
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